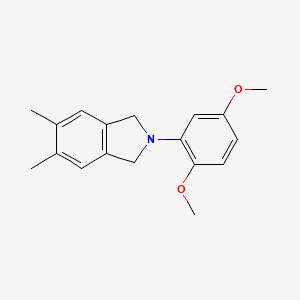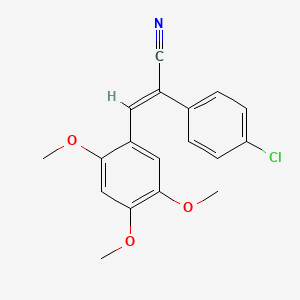![molecular formula C15H12ClN3S B5788527 3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5788527.png)
3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C15H12ClN3S and its molecular weight is 301.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.0440463 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of the compound 3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole is Helicobacter pylori , a Gram-negative bacterium associated with chronic gastritis and peptic ulcers . It also shows potential activity against the 5-HT1A receptor , which plays a crucial role in the serotonin system .
Mode of Action
The compound interacts with its targets, leading to significant changes. In the case of Helicobacter pylori, it exhibits strong anti-H. pylori activity, indicating a potential bactericidal or bacteriostatic effect . For the 5-HT1A receptor, the compound shows a potent binding affinity, suggesting it may act as an agonist or antagonist .
Biochemical Pathways
pylori activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication . Its interaction with the 5-HT1A receptor suggests it may influence serotonin signaling pathways .
Result of Action
The compound’s action results in the inhibition of H. pylori growth, potentially contributing to the treatment of H. pylori-associated diseases . Its interaction with the 5-HT1A receptor could influence mood regulation, suggesting potential antidepressant activity .
Action Environment
Environmental factors such as pH, temperature, and presence of other substances could influence the compound’s action, efficacy, and stability. For instance, the harsh and highly acidic conditions of the stomach where H. pylori resides may affect the compound’s effectiveness
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-13-8-6-11(7-9-13)10-20-15-17-14(18-19-15)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXVSWDBAJCQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5788444.png)
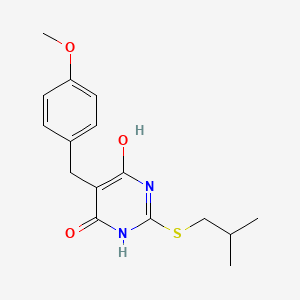
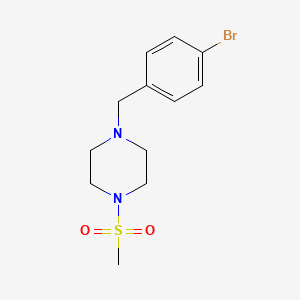
![N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide](/img/structure/B5788467.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B5788471.png)

![2-methoxy-N,5-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5788485.png)
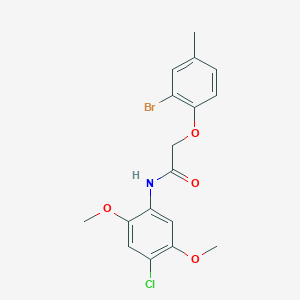
![3-chloro-4-fluoro-N-[(4-methoxy-3-methylphenyl)methyl]aniline](/img/structure/B5788498.png)
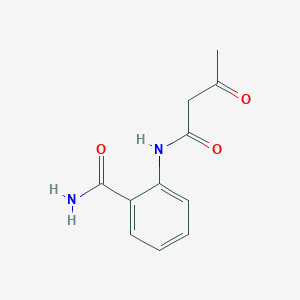
![N-(3-methoxyphenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B5788532.png)
